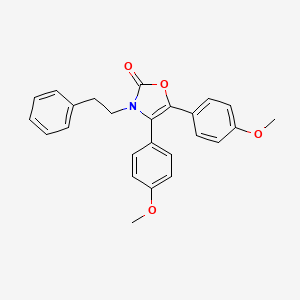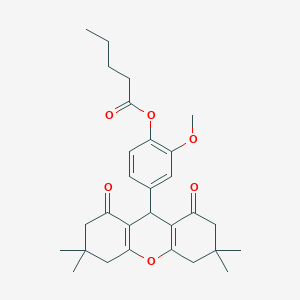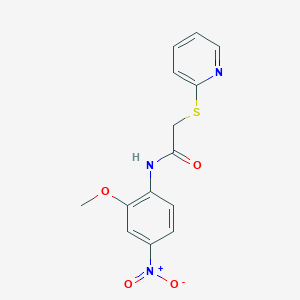![molecular formula C19H24N6OS2 B11498212 5-ethoxy-2-(2-methylprop-2-en-1-yl)-4-[6-methyl-3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11498212.png)
5-ethoxy-2-(2-methylprop-2-en-1-yl)-4-[6-methyl-3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHOXY-4-[6-METHYL-3-(1H-1,2,4-TRIAZOL-5-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(2-METHYLPROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound that features multiple functional groups, including triazole, benzothiophene, and thione. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the benzothiophene core, and the final assembly of the molecule. Typical synthetic routes might include:
Formation of the Triazole Ring: This could be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Construction of the Benzothiophene Core: This might involve a Friedel-Crafts acylation followed by cyclization and sulfur incorporation.
Final Assembly: The final steps would involve coupling the triazole and benzothiophene intermediates under suitable conditions, possibly using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would scale up these laboratory methods, optimizing for yield, cost, and safety. This might involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the triazole ring or the thione group.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with unique electronic properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.
Antimicrobial Activity: The compound might exhibit antimicrobial properties, making it a candidate for drug development.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly for diseases where triazole and benzothiophene derivatives have shown efficacy.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Interference with metabolic pathways, signal transduction, or DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-ETHOXY-4-[6-METHYL-3-(1H-1,2,4-TRIAZOL-5-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(2-METHYLPROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: Similar compounds might include other triazole or benzothiophene derivatives.
Uniqueness
Structural Complexity: The combination of triazole, benzothiophene, and thione groups in a single molecule is relatively unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler compounds.
Properties
Molecular Formula |
C19H24N6OS2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
5-ethoxy-2-(2-methylprop-2-enyl)-4-[6-methyl-3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C19H24N6OS2/c1-5-26-18-23-24(9-11(2)3)19(27)25(18)17-15(16-20-10-21-22-16)13-7-6-12(4)8-14(13)28-17/h10,12H,2,5-9H2,1,3-4H3,(H,20,21,22) |
InChI Key |
XGYCCAZBPUFAOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C(=S)N1C2=C(C3=C(S2)CC(CC3)C)C4=NC=NN4)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-benzyl-4,6-dimethoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11498132.png)

![3-(5-Bromo-2-hydroxyphenyl)-5-butyl-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11498146.png)
![4-Methylcyclohexyl 4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B11498163.png)

![3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B11498170.png)
![7-Methoxy-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11498174.png)
![N-{2-[(Adamantan-1-YL)carbamoyl]phenyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B11498178.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11498183.png)
![N-(2-methylphenyl)-2-({5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11498188.png)
![N-(3'-acetyl-5-bromo-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11498190.png)

![Dimethyl 2-amino-4-(3-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11498216.png)

